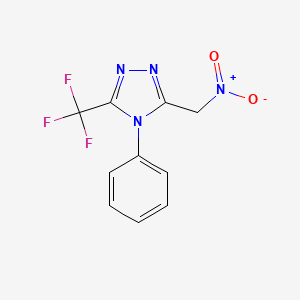

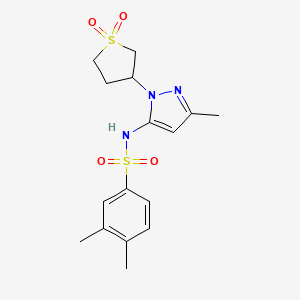

3-(nitromethyl)-4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

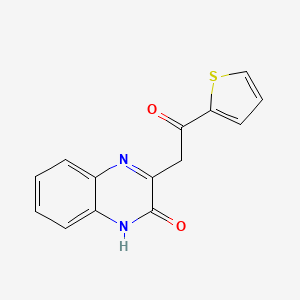

The molecular structure of this compound would be determined by the arrangement of these functional groups around the triazole ring. The electronic and steric properties of these groups would influence the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the nitromethyl group might participate in nucleophilic substitution reactions, while the phenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, influencing its solubility and stability .Wissenschaftliche Forschungsanwendungen

Fluorine Labeling in Peptides and Proteins

The trifluoromethyl (CF₃) group in this compound offers a valuable tool for labeling peptides and proteins. Researchers have used 19F-labeled proline analogues to study protein structures and dynamics via nuclear magnetic resonance (NMR) spectroscopy. By selectively incorporating CF₃-substituted prolines, scientists gain insights into protein stability, conformational changes, and interactions at the molecular level .

Organic Synthesis: α-Trifluoromethylstyrenes

α-Trifluoromethylstyrene derivatives serve as versatile synthetic intermediates. These compounds are valuable for constructing more complex fluorinated molecules. Researchers have explored their use in various organic transformations, including cross-coupling reactions, cyclizations, and functional group manipulations. The trifluoromethyl group enhances reactivity and introduces fluorine atoms into target molecules .

Drug Discovery: Trifluoromethyl-Containing Compounds

The trifluoromethyl moiety is a common feature in drug design due to its unique properties. Researchers have incorporated it into drug candidates to modulate pharmacokinetics, enhance metabolic stability, and improve binding affinity. The compound may contribute to the development of novel drugs targeting specific receptors or enzymes .

Materials Science: Hydrophobicity Enhancement

The hydrophobicity of CF₃-substituted proline is comparable to that of valine. This property makes it suitable for enhancing interactions at nonpolar interfaces. Researchers explore these residues in materials science, such as designing hydrophobic coatings, self-assembling materials, or drug delivery systems that interact with lipid membranes .

Agrochemicals and Pesticides

Trifluoromethyl-containing compounds have been investigated for their potential as agrochemicals. Researchers explore their pesticidal activity, herbicidal properties, and insecticidal effects. The unique electronic properties of the CF₃ group may lead to selective interactions with biological targets .

Photophysical Applications

The trifluoromethyl group can influence the photophysical properties of molecules. Researchers have studied its impact on fluorescence, phosphorescence, and excited-state behavior. By incorporating CF₃-substituted compounds into luminescent materials, they aim to develop efficient light-emitting devices, sensors, and imaging agents .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(nitromethyl)-4-phenyl-5-(trifluoromethyl)-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N4O2/c11-10(12,13)9-15-14-8(6-16(18)19)17(9)7-4-2-1-3-5-7/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWKAEQZEFAHKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)C[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-N-(thiophen-2-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2659444.png)

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2659448.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-dimethylbenzamide](/img/structure/B2659457.png)

![N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2659465.png)